Dibenzyl malonate

Übersicht

Beschreibung

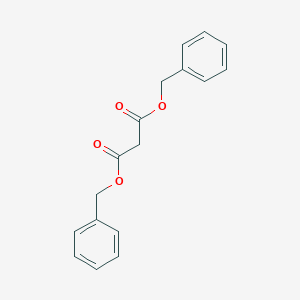

Dibenzyl malonate is an organic compound with the molecular formula C₁₇H₁₆O₄ . It is a diester of malonic acid, where both ester groups are benzyl esters. This compound is a clear, colorless to pale yellow liquid at room temperature and is known for its applications in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dibenzyl malonate can be synthesized through the esterification of malonic acid with benzyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The general reaction is as follows:

Malonic Acid+2Benzyl Alcohol→Dibenzyl Malonate+Water

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through distillation under reduced pressure to remove any unreacted starting materials and by-products .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the benzyl groups can be replaced by other nucleophiles.

Condensation Reactions: It is commonly used in Knoevenagel condensation reactions with aldehydes to form benzylidene malonates.

Hydrogenation: The benzyl groups can be removed through hydrogenation to yield malonic acid derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Knoevenagel Condensation: Catalysts like piperidine or pyridine in ethanol or methanol.

Hydrogenation: Catalysts such as palladium on carbon under hydrogen gas atmosphere.

Major Products:

Benzylidene Malonates: Formed through Knoevenagel condensation.

Malonic Acid Derivatives: Obtained through hydrogenation of this compound.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Dibenzyl malonate serves as a valuable building block in organic synthesis, particularly in the formation of complex molecules through various reactions:

- Enantioselective Reactions : DBM has been utilized in enantioselective addition reactions, such as the Michael addition to β-arylethenesulfonyl fluorides under high-pressure conditions. This method yields chiral compounds with high enantioselectivity, demonstrating DBM's utility in synthesizing pharmaceuticals and agrochemicals .

- Decarboxylation Processes : Recent studies have highlighted a scalable process involving hydrogenolysis followed by enzymatic decarboxylation of dibenzyl malonates, overcoming challenges associated with spontaneous decarboxylation. This method enhances the efficiency of producing desired products from DBM .

Medicinal Chemistry

This compound has been explored for its bioactivity:

- Antiviral Activity : Research indicates that derivatives of this compound exhibit moderate to good antiviral activity against Tobacco Mosaic Virus (TMV). Compounds synthesized from DBM showed promising curative rates, making them candidates for further development in antiviral therapies .

- Prodrugs for Enhanced Delivery : DBM has been investigated as a prodrug for delivering malonate to target tissues, particularly in cardiac applications. Its ability to inhibit succinate dehydrogenase (SDH) activity makes it a potential therapeutic agent for ischemia/reperfusion injury, where rapid delivery and hydrolysis are crucial .

Material Science

In materials science, this compound is being studied for its potential applications:

- Polymer Chemistry : DBM can be used as a monomer in the synthesis of polymers due to its reactive functional groups. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

- Coordination Chemistry : Studies have shown that this compound can act as a ligand in rare earth coordination complexes, which are relevant for catalysis and material applications .

Case Studies

Wirkmechanismus

The mechanism of action of dibenzyl malonate in chemical reactions typically involves the activation of the methylene group between the ester functionalities. This activation allows for nucleophilic attack, leading to various substitution and condensation reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Vergleich Mit ähnlichen Verbindungen

- Dimethyl Malonate

- Diethyl Malonate

- Diisopropyl Malonate

- Di-tert-butyl Malonate

Comparison: Dibenzyl malonate is unique due to the presence of benzyl ester groups, which provide steric hindrance and influence the reactivity of the compound. Compared to dimethyl malonate and diethyl malonate, this compound is less prone to hydrolysis and offers different reactivity patterns in organic synthesis. The benzyl groups can also be selectively removed through hydrogenation, providing additional synthetic flexibility .

Biologische Aktivität

Dibenzyl malonate is an organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound is an ester derived from malonic acid with two benzyl groups attached. Its chemical formula is , and it can be synthesized through various methods, including alkylation reactions. The synthesis often involves the reaction of benzyl bromide with malonic acid in the presence of a base, leading to the formation of this compound.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antiviral Activity : Research indicates that certain derivatives of this compound have shown moderate to good antiviral activities, particularly against Tobacco Mosaic Virus (TMV). In a study, compounds derived from this compound demonstrated curative rates of 52.23% and 54.41% at concentrations of 0.5 mg/mL .

- Anticancer Properties : this compound derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. For instance, some derivatives showed significant activity against the CEM cell line while exhibiting low cytotoxicity towards normal cells .

- Cardioprotective Effects : The compound has been studied for its potential in protecting against ischemia/reperfusion (I/R) injury in cardiac tissues. It acts by inhibiting succinate dehydrogenase (SDH), thereby reducing reactive oxygen species (ROS) production during reperfusion .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Inhibition of SDH : By inhibiting SDH, this compound reduces succinate accumulation, which is crucial during ischemic events. This mechanism is pivotal in preventing oxidative stress and subsequent cellular damage .

- Cellular Uptake and Hydrolysis : Studies have shown that this compound esters can be rapidly hydrolyzed in vivo, facilitating effective delivery of the active compound to target tissues .

Table 1: Biological Activities of this compound Derivatives

| Compound | Activity Type | Concentration (mg/mL) | Curative Rate (%) |

|---|---|---|---|

| Compound 5i | Antiviral (TMV) | 0.5 | 52.23 |

| Compound 5m | Antiviral (TMV) | 0.5 | 54.41 |

| α-Tocopherol Derivative | Anticancer | - | Moderate Activity |

Table 2: Cytotoxicity Profile Against Cancer Cell Lines

| Cell Line | This compound Derivative | IC50 (µM) | Cytotoxicity towards Normal Cells (%) |

|---|---|---|---|

| CEM | Compound X | 14.1 | 0 |

| MCF7 | Compound Y | Not Active | - |

| HeLa | Compound Z | Not Active | - |

Case Studies

- Antiviral Efficacy : In a study focusing on the antiviral properties of this compound derivatives against TMV, researchers synthesized several analogs and evaluated their efficacy through bioassays. The results indicated that modifications to the dibenzyl structure could enhance antiviral activity significantly .

- Cardiac Protection : A recent investigation into the cardioprotective effects of this compound highlighted its role in reducing I/R injury in a mouse model. The study demonstrated that administering this compound prior to ischemia significantly mitigated cardiac damage by inhibiting ROS production upon reperfusion .

Eigenschaften

IUPAC Name |

dibenzyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c18-16(20-12-14-7-3-1-4-8-14)11-17(19)21-13-15-9-5-2-6-10-15/h1-10H,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYFCSKVXWRJEOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164478 | |

| Record name | Dibenzyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15014-25-2 | |

| Record name | Dibenzyl malonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15014-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzyl malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015014252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15014-25-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzyl malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Dibenzyl malonate?

A1: this compound has the molecular formula C17H16O4 and a molecular weight of 284.31 g/mol.

Q2: Is there any spectroscopic data available for characterizing this compound?

A2: While the provided research papers primarily focus on the applications of this compound, they do mention the use of single-crystal X-ray diffraction to determine the structures of complexes formed between this compound and titanium(IV) chloride. [, ] These studies provide insights into the coordination chemistry of this compound.

Q3: What are the main catalytic applications of this compound?

A3: this compound commonly serves as a reactant in asymmetric Michael addition reactions. [, , , , , , ] These reactions enable the construction of carbon-carbon bonds with high stereoselectivity, crucial for synthesizing chiral molecules.

Q4: How does the choice of catalyst influence the outcome of these reactions?

A4: Research has shown that various catalysts, including heterobimetallic complexes, [, ] chiral organocatalysts, [, ] and lanthanide-based catalysts, [, ] effectively promote asymmetric Michael additions of this compound. The specific catalyst choice significantly impacts the reaction yield and enantioselectivity. For instance, a La Li–BINOL catalyst system exhibited significant acceleration of asymmetric nitroaldol reactions without compromising the optical purity of the products. []

Q5: Are there any examples of this compound being used in heterogeneous catalysis?

A5: Yes, researchers have successfully immobilized a chiral polymer-supported Jorgensen—Hayashi-type organocatalyst on a layered heterogeneous catalyst containing bimetallic alloy nanoparticles. [, ] This bifunctional catalyst facilitated a sequential aerobic oxidation—asymmetric Michael reaction using this compound, demonstrating the compound's utility in heterogeneous catalytic systems.

Q6: How does the structure of the Michael acceptor influence the reactivity with this compound?

A6: Studies have investigated Michael additions of this compound to various acceptors, including chalcones, cyclic enones, and α,β-unsaturated N-acylpyrroles. [, , ] The choice of acceptor significantly influences reactivity and stereoselectivity. Notably, a study highlighted the enhanced reactivity of dithiomalonates compared to this compound in reactions with chalcones and enones under mechanochemical conditions. []

Q7: Are there any studies investigating the compatibility of this compound with different materials?

A7: While the provided research primarily focuses on the reactivity of this compound, a study investigated its use in the transesterification reaction with benzyl alcohol using various solid acid catalysts. [] This research explored the influence of different support materials, including modified rice husk silica, on catalytic activity, highlighting the importance of material compatibility in optimizing reaction outcomes.

Q8: How do structural modifications of malonates affect their reactivity in Michael additions?

A8: Research suggests that modifying the ester groups in malonates can impact their reactivity. For example, dithiomalonates exhibited higher reactivity compared to this compound in Michael additions to enones under mechanochemical conditions. [] This difference in reactivity highlights the influence of the thioester group on the reaction pathway.

Q9: Are there any computational studies exploring the reactivity of this compound?

A9: While the provided research primarily focuses on experimental investigations, a study employed DFT calculations to understand the mechanism of the mechanochemical Michael addition of dithiomalonates to enones. [] Such computational approaches can provide valuable insights into reaction mechanisms and guide the design of more efficient catalysts and reaction conditions.

Q10: Are there any reported applications of this compound in the synthesis of biologically relevant molecules?

A10: Yes, this compound has been employed in the synthesis of various biologically relevant molecules. For instance, it served as a starting material in the preparation of all four stereoisomers of coronamic acid, a natural product with plant growth-regulating properties. [, ] Additionally, researchers utilized this compound in a synthetic route to β-carboxyaspartic acid, an amino acid found in certain proteins. []

Q11: What are the environmental implications of using this compound?

A11: While specific data on the environmental impact of this compound is limited in the provided research, researchers are increasingly exploring greener alternatives and sustainable practices in chemical synthesis. Utilizing heterogeneous catalysts, [, ] exploring mechanochemical synthesis, [] and sourcing catalysts from biowaste [] represent promising avenues for minimizing the environmental footprint associated with this compound and similar compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.